1-Iodo-3-methoxy-5-methylbenzene
Description
1-Iodo-3-methoxy-5-methylbenzene is an aromatic compound featuring an iodine substituent at position 1, a methoxy group at position 3, and a methyl group at position 3. Its molecular formula is C₈H₉IO, with a molecular weight of 264.06 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of substituted anilines and heterocyclic compounds . For example, it serves as a precursor in the synthesis of 3-iodo-5-methoxyaniline via reduction reactions involving iron filings and hydrochloric acid . Its structure enables diverse reactivity, including electrophilic substitution and metal-catalyzed coupling reactions.
Properties
Molecular Formula |
C8H9IO |
|---|---|
Molecular Weight |
248.06 g/mol |
IUPAC Name |
1-iodo-3-methoxy-5-methylbenzene |
InChI |
InChI=1S/C8H9IO/c1-6-3-7(9)5-8(4-6)10-2/h3-5H,1-2H3 |
InChI Key |
RMXXCQZHSGBVBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)I)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogues
1-Bromo-3-iodo-5-methylbenzene (CAS: 116632-38-3)
- Structure : Bromine replaces the methoxy group at position 3.
- Properties : The absence of the electron-donating methoxy group reduces aromatic ring activation, making bromine less reactive toward nucleophilic substitution compared to iodine.
- Applications : Primarily used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s stability under milder conditions.
- Safety : Requires stringent handling; first-aid measures emphasize immediate medical consultation .
1-Fluoro-3-iodo-5-methoxybenzene (CAS: 186589-89-9)
- Structure : Fluorine replaces the methyl group at position 4.
- Properties : Fluorine’s strong electron-withdrawing effect decreases ring electron density, altering reactivity in electrophilic substitutions. The compound exhibits a structural similarity score of 0.88 to 1-Iodo-3-methoxy-5-methylbenzene .
- Applications: Potential use in pharmaceuticals due to fluorine’s metabolic stability.
Alkoxy and Thioether Variants
1-(Ethylthio)-3-methoxy-5-methylbenzene (CAS: 1822629-51-5)
- Structure : Ethylthio (-S-C₂H₅) replaces iodine at position 1.
- Properties: The thioether group introduces steric bulk and sulfur’s polarizability, enhancing nucleophilic reactivity.
- Applications : Useful in synthesizing sulfoxides or sulfones via oxidation .
3-Bromo-5-ethoxyaniline
Trifluoromethyl-Substituted Derivative
1-Iodo-2-methoxy-5-methyl-3-(trifluoromethyl)benzene (CAS: 2385987-44-8)
- Structure : Adds a trifluoromethyl (-CF₃) group at position 3 and shifts methoxy to position 2.
- Properties : The -CF₃ group strongly withdraws electrons, deactivating the ring and directing electrophiles to specific positions. This compound’s lipophilicity is higher, making it suitable for agrochemical applications .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Applications |
|---|---|---|---|---|
| This compound | Not provided | C₈H₉IO | I (1), -OCH₃ (3), -CH₃ (5) | Aniline synthesis, coupling reactions |
| 1-Bromo-3-iodo-5-methylbenzene | 116632-38-3 | C₇H₆BrI | Br (3), I (1), -CH₃ (5) | Suzuki-Miyaura coupling |
| 1-Fluoro-3-iodo-5-methoxybenzene | 186589-89-9 | C₇H₆FIO | F (5), I (1), -OCH₃ (3) | Pharmaceutical intermediates |
| 1-(Ethylthio)-3-methoxy-5-methylbenzene | 1822629-51-5 | C₁₀H₁₄OS | -S-C₂H₅ (1), -OCH₃ (3), -CH₃ (5) | Sulfur chemistry, oxidation studies |
| 1-Iodo-2-methoxy-5-methyl-3-(trifluoromethyl)benzene | 2385987-44-8 | C₁₀H₁₀F₃IO | -CF₃ (3), -OCH₃ (2), I (1) | Agrochemicals, material science |
Key Findings and Implications
- Reactivity Trends : Iodine’s larger atomic size and lower electronegativity favor oxidative addition in metal-catalyzed reactions compared to bromine or fluorine .
- Electronic Effects : Methoxy groups activate the aromatic ring toward electrophilic substitution, while -CF₃ or halogens deactivate it, directing reactivity to specific positions .
- Synthetic Utility : this compound’s versatility in reduction and coupling reactions makes it superior to ethylthio or trifluoromethyl analogues for generating aniline derivatives .
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